Computed Lipophilicity (XLogP3-AA) Comparison vs. Des-Carboxy and Des-Piperazine Analogs
The target compound exhibits a computed XLogP3-AA of -0.3, which is >2 log units lower than the regioisomeric des-carboxy analog 4-(4-methylpiperazin-1-yl)-6-phenylpyrimidine (XLogP3-AA = 2.1) and >2 log units lower than the des-piperazine analog 6-phenylpyrimidine-4-carboxylic acid (XLogP3-AA = 1.7) [1][2][3]. This indicates markedly higher aqueous solubility and substantially lower passive membrane permeability for the target compound relative to these commonly available alternatives.
| Evidence Dimension | Computed logP (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = -0.3 |
| Comparator Or Baseline | 4-(4-Methylpiperazin-1-yl)-6-phenylpyrimidine (CID 1408942): XLogP3-AA = 2.1; 6-Phenylpyrimidine-4-carboxylic acid (CID 12582972): XLogP3-AA = 1.7 |
| Quantified Difference | ΔLogP = -2.4 vs. CID 1408942; ΔLogP = -2.0 vs. CID 12582972 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
The >2 log-unit lower lipophilicity determines suitability for aqueous-based assays, fragment-based screening libraries, and formulations where low logD is required, directly affecting procurement decisions for solubility-critical applications.
- [1] PubChem. Compound Summary for CID 24277325, 2-(4-Methylpiperazin-1-yl)-6-phenylpyrimidine-4-carboxylic acid. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/24277325 (accessed Apr 2026). View Source
- [2] PubChem. Compound Summary for CID 1408942, 4-(4-Methylpiperazin-1-yl)-6-phenylpyrimidine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1408942 (accessed Apr 2026). View Source
- [3] PubChem. Compound Summary for CID 12582972, 6-Phenyl-4-pyrimidinecarboxylic acid. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/12582972 (accessed Apr 2026). View Source
